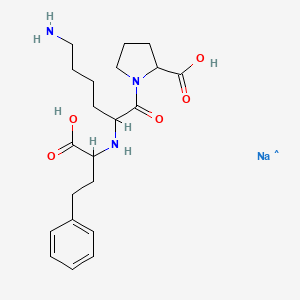
CID 91986718
Description
The compound with the identifier “CID 91986718” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
Properties
Molecular Formula |
C21H31N3NaO5 |
|---|---|
Molecular Weight |
428.5 g/mol |
InChI |
InChI=1S/C21H31N3O5.Na/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15;/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29); |
InChI Key |
YIQJJOKNXHVFQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O.[Na] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 91986718 involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The preparation method typically starts with the selection of appropriate starting materials, which undergo a series of condensation, reduction, and substitution reactions. The reaction conditions, such as temperature, pressure, and pH, are optimized to facilitate the desired chemical transformations.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the use of advanced technologies to monitor and control the reaction parameters, ensuring consistent quality and high efficiency. The industrial production methods also incorporate purification steps, such as crystallization and chromatography, to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
CID 91986718 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and catalysts that promote the desired chemical changes.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions, including temperature and solvent choice, are tailored to optimize the reaction rates and yields.
Major Products
The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
CID 91986718 has a wide range of applications in scientific research, spanning multiple disciplines:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: this compound is investigated for its therapeutic potential, particularly in the development of new drugs and treatments for various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in manufacturing and technology.
Mechanism of Action
The mechanism of action of CID 91986718 involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and triggering a cascade of biochemical events. These interactions can lead to various physiological effects, depending on the context and concentration of the compound.
Q & A
Q. How to design interdisciplinary studies involving this compound (e.g., chemistry-biology interfaces)?
- Methodological Answer :
- Team Roles : Define milestones for synthetic chemists (e.g., compound supply) and biologists (e.g., toxicity screening) .
- Unified Variables : Standardize units (e.g., µM vs. mg/mL) and data formats (e.g., .csv for spectral peaks) across disciplines .
- Ethics Documentation : Address dual-use concerns (e.g., bioactivity data misuse) in research ethics board applications .
Data Integrity and Reporting
Q. How to ensure data integrity in long-term studies of this compound?
- Methodological Answer :
- Audit Trails : Use ELNs (Electronic Lab Notebooks) with timestamps and user IDs to track data modifications .
- Backup Protocols : Store data in FAIR-compliant repositories (e.g., Zenodo) with DOI assignments .
- Peer Review : Pre-publish methods on protocols.io for community feedback .
Q. What are the ethical guidelines for citing prior work on this compound?
- Methodological Answer :
- Originality Checks : Use plagiarism detection software (e.g., iThenticate) for literature reviews .
- Citation Ethics : Cite primary sources for compound synthesis or bioactivity claims, avoiding secondary summaries .
- Conflict Disclosure : Declare funding sources or IP interests related to this compound in manuscripts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


